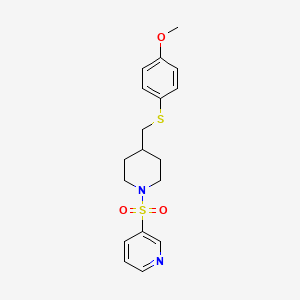

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZJABWVGQLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 4-methoxyphenylthiol with a suitable alkylating agent to form the methoxyphenylthio intermediate.

Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have shown that derivatives of similar compounds exhibit antiviral properties. For instance, N-heterocycles have been identified as promising candidates against various viral infections, including HIV and influenza . The sulfonamide group in the compound may enhance its interaction with viral proteins, making it a target for further antiviral drug development.

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. It may interact with specific enzymes involved in disease processes, such as proteases or kinases. Research indicates that compounds with similar frameworks have been effective in inhibiting enzyme activities related to cancer and infectious diseases .

3. Neurological Research

Given the presence of the piperidine ring, this compound could be investigated for its effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating pathways involved in neurodegenerative diseases .

Biological Research Applications

1. Protein-Ligand Interactions

The ability of this compound to bind to specific protein targets makes it a valuable tool for studying protein-ligand interactions. Understanding these interactions can provide insights into drug design and the mechanisms of action of therapeutic agents .

2. Mechanistic Studies

The unique functional groups present in 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine allow for detailed mechanistic studies on how compounds interact at the molecular level. This can aid in elucidating pathways involved in disease mechanisms and therapeutic responses .

Material Science Applications

1. Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with specific properties. Its reactivity allows it to be used in creating polymers or other materials that require specific functional groups for enhanced performance in applications such as drug delivery systems or sensors .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Potential activity against HIV and influenza viruses |

| Enzyme inhibitors | Effective against proteases involved in cancer | |

| Neurological research | Modulation of neurotransmitter systems | |

| Biological Research | Protein-ligand interactions | Insights into drug design |

| Mechanistic studies | Elucidation of disease pathways | |

| Material Science | Synthesis of novel materials | Creation of functional polymers |

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing various N-heterocycles, compounds structurally similar to this compound demonstrated significant antiviral activity against multiple strains of viruses, indicating a need for further exploration into its derivatives .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives has shown that they can effectively inhibit enzymes crucial for cancer progression. The specific interactions between these compounds and their targets could be modeled using computational chemistry techniques to predict efficacy prior to synthesis .

Mechanism of Action

The mechanism of action of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenylthio group could play a role in binding to hydrophobic pockets, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonyl Derivatives

Compounds with piperidine-sulfonyl scaffolds exhibit variations in substituent placement and electronic effects, influencing their biological activity and physicochemical properties.

*Calculated based on structural formula.

Key Observations:

- Substituent Effects: Trifluoromethyl (CF₃) groups in compound 74 enhance lipophilicity and metabolic stability compared to the methoxy group in the target compound .

- Biological Activity: JW74’s thioether and methoxyphenyl groups are critical for stabilizing AXIN2, a β-catenin regulator, suggesting similar motifs in the target compound may confer pathway-specific activity .

- Synthetic Accessibility: Piperidine derivatives with electron-withdrawing groups (e.g., CF₃) often require lower yields (40–51%) due to steric and electronic challenges .

Thioether-Containing Analogues

Thioether linkages are recurrent in bioactive molecules, influencing binding affinity and redox activity.

Comparison:

- The target compound’s (4-methoxyphenyl)thio group may offer improved solubility over chlorophenyl analogs (e.g., compound 6 ) due to the methoxy group’s electron-donating nature .

- Unlike SR141716A’s pyrazole core, the pyridine-sulfonyl scaffold in the target compound could reduce off-target receptor interactions .

Sulfonyl Heterocycles with Varied Ring Systems

Replacing piperidine with other heterocycles alters pharmacokinetic profiles.

Structural Insights:

- Piperazine derivatives (e.g., compound 9 ) exhibit higher aqueous solubility than piperidine analogs, beneficial for oral administration .

- Bulky substituents (e.g., imidazopyridazine in compound 10 ) may limit blood-brain barrier penetration compared to the target compound’s simpler pyridine core .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for compound 74 , involving sulfonylation of piperidine intermediates and thioether formation .

- Drug-Likeness: Computational studies on chromeno-pyrimidine derivatives suggest that the target compound’s logP and polar surface area align with Lipinski’s criteria .

Biological Activity

The compound 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonyl group and a piperidine moiety linked through a thioether. The methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Enzymes: The sulfonyl group can enhance binding affinity to enzymes, potentially inhibiting their activity and altering metabolic pathways.

Pharmacological Profiles

Research indicates that the compound exhibits diverse pharmacological effects:

-

Antimicrobial Activity

- Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar in structure have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties

- Pain Modulation

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several derivatives based on the core structure of this compound. The results indicated that specific derivatives exhibited potent activity against Gram-positive bacteria, with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity

In another investigation, derivatives were tested for their ability to inhibit tumor cell proliferation. Notably, certain compounds demonstrated over 70% growth inhibition in cancer cell lines at concentrations lower than 10 µM, indicating their potential as lead compounds for further drug development .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Thioether formation : Reaction of 4-methoxyphenylthiol with a piperidine derivative (e.g., via nucleophilic substitution or coupling reactions). Catalysts like Pd/C or bases (e.g., NaOH) are often employed to enhance reactivity .

- Sulfonylation : Introduction of the pyridine-sulfonyl group using sulfonyl chlorides under anhydrous conditions in solvents like dichloromethane .

- Purification : Recrystallization or column chromatography is critical for isolating high-purity product, with yields influenced by solvent polarity and temperature gradients .

Q. How is structural characterization of this compound performed using spectroscopic methods?

- ¹H/¹³C NMR : Assignments focus on the piperidine ring protons (δ 1.5–3.5 ppm), sulfonyl group (δ ~3.8 ppm for SO₂), and aromatic protons from the pyridine (δ 7.0–8.5 ppm) and methoxyphenyl moieties (δ 6.5–7.5 ppm). Coupling constants confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs with similar masses .

- X-ray Crystallography : Resolves conformational details, such as chair vs. boat configurations of the piperidine ring and dihedral angles between aromatic groups .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Physicochemical tuning : Introducing hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring or pyridine moiety improves aqueous solubility .

- Lipinski’s Rule compliance : Computational tools (e.g., SwissADME) assess logP, molecular weight, and hydrogen bond donors/acceptors to ensure drug-likeness. Substituents like the methoxyphenyl group balance lipophilicity .

- Prodrug approaches : Esterification of the sulfonyl group enhances membrane permeability, with enzymatic cleavage in target tissues .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or altering the sulfonyl group). For example, 4-fluorophenyl analogs in showed enhanced receptor binding, while methoxy groups improved metabolic stability .

- Dose-response assays : Validate activity thresholds using enzyme inhibition (e.g., IC₅₀) or receptor binding (Kd) assays to rule out false positives from impurities .

- Computational docking : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) that explain divergent bioactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation from sulfonyl groups .

- Emergency procedures : For inhalation exposure, immediate ventilation and medical consultation are required. Skin contact necessitates thorough washing with soap/water .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for sulfonamide derivatives .

Q. How can computational models predict the physicochemical properties and drug-likeness of this compound?

- ADMET prediction : Tools like Schrödinger’s QikProp calculate logS (solubility), Caco-2 permeability, and cytochrome P450 inhibition risks. For example, the sulfonyl group may reduce BBB penetration but enhance plasma protein binding .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

- Machine learning : Train models on PubChem datasets to forecast metabolic pathways (e.g., CYP3A4-mediated oxidation of the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.